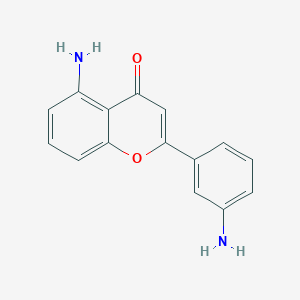
5-Amino-2-(3-aminophenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(3-aminophenyl)chromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and benzopyran groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-aminophenyl)chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
化学反応の分析
Types of Reactions
5-Amino-2-(3-aminophenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
科学的研究の応用
Biological Activities
1.1 Anticancer Activity
Research has indicated that 5-Amino-2-(3-aminophenyl)chromen-4-one demonstrates notable anticancer properties. It is believed to target multidrug-resistant (MDR) cancer cells effectively. A study highlighted that compounds derived from the chromene structure, including this compound, can preferentially kill MDR cancer cells, which poses a significant challenge in standard cancer therapies . The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the chromene core can enhance its potency against various cancer cell lines .
1.2 Neuroprotective Effects
The compound exhibits potential neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, it may enhance cognitive functions by increasing acetylcholine levels in synaptic clefts. This activity positions it as a candidate for further development in treating cognitive disorders.
1.3 Antimicrobial Properties
this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit certain bacterial strains, making it a potential candidate for developing new antimicrobial agents. Its structural features contribute to its interaction with bacterial targets, enhancing its efficacy.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how structural modifications can influence the biological activity of this compound:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 3 | Hydrophobic groups | Increased anticancer potency |
| 4 | Amino substitutions | Enhanced AChE inhibition |
| 6 | Small hydrophilic groups | Improved binding affinity |
These findings underline the importance of specific functional groups in optimizing the compound's therapeutic potential.
Case Studies and Research Findings
Several case studies have documented the applications and effectiveness of this compound:
- Anticancer Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against MDR cancer cells, suggesting a mechanism that bypasses common resistance pathways .
- Neuroprotective Evaluation : Research indicated that this compound could significantly reduce AChE activity in vitro, supporting its potential use in treating Alzheimer's disease.
- Antimicrobial Testing : Preliminary antimicrobial assays showed promising results against Gram-positive bacteria, indicating a potential avenue for developing new antibiotics.
作用機序
The mechanism by which 5-Amino-2-(3-aminophenyl)chromen-4-one exerts its effects involves interaction with specific molecular targets. In the context of its anticancer activity, it may induce apoptosis by interacting with cellular pathways that regulate cell death . The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
類似化合物との比較
Similar Compounds
- 2-(2-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(4-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(3-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one
Uniqueness
5-Amino-2-(3-aminophenyl)chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall stability .
特性
CAS番号 |
130599-49-4 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
InChIキー |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
同義語 |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















